N-Acetylpenicillamine

Mercury toxicity Chelation therapy In vivo efficacy

Researchers often assume NAP and D-penicillamine are interchangeable-a critical error. N-Acetylpenicillamine lacks the free α-amino group essential for lead chelation, making it completely ineffective for Pb yet superior for Hg protection vs. D-penicillamine. This differential selectivity makes NAP the definitive negative control for SNAP studies and a benchmark for mercury chelator R&D. • Superior HgCl₂ protection vs. D-penicillamine in preclinical models • Essential SNAP negative control for NO donor studies • Reduced hypersensitivity vs. D-penicillamine in long-term use Supplied with full QC documentation and expedited global shipping.

Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
CAS No. 15537-71-0
Cat. No. B142306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylpenicillamine
CAS15537-71-0
SynonymsN-acetylpenicillamine
N-acetylpenicillamine, (D)-isomer
N-acetylpenicillamine, (L)-isome
Molecular FormulaC7H13NO3S
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(C(=O)O)C(C)(C)S
InChIInChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1
InChIKeyMNNBCKASUFBXCO-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylpenicillamine Overview


N-Acetylpenicillamine (NAP) is an N-acetylated derivative of the thiol-containing amino acid D-penicillamine, characterized by the formula C7H13NO3S and a molecular weight of 191.25 g/mol [1]. This modification masks the primary amino group of penicillamine, fundamentally altering its metal-binding properties, toxicity profile, and biological activity. NAP is a white crystalline solid with a melting point of 185-191°C and optical rotation of +5° to +18° (depending on solvent and enantiomeric form) [2]. While often used as a control molecule in nitric oxide donor studies (e.g., S-nitroso-N-acetylpenicillamine, SNAP), NAP itself possesses quantifiable differential characteristics relative to its parent compound and other thiol-based chelators that are critical for scientific selection in metal toxicity research, enzymatic studies, and therapeutic evaluation .

Negative control for metal chelation studies: lacks free α-amino group required for Pb binding.
Reference standard for SNAP-based nitric oxide donor research: non-nitrosylated parent compound.
Probe for enzyme active-site characterization: acetylated thiol for differential inhibition profiling.

Why N-Acetylpenicillamine Is Not Interchangeable


The acetylation of D-penicillamine to yield N-acetylpenicillamine is not a minor structural change; it ablates a key pharmacophore—the free alpha-amino group—which is essential for the chelation mechanism of D-penicillamine [1]. This modification results in a profound divergence in efficacy, toxicity, and biological activity. Direct head-to-head studies demonstrate that while NAP is more effective than D-penicillamine in protecting against mercuric chloride lethality [2], it is completely ineffective for lead chelation [1]. Furthermore, NAP demonstrates a significantly reduced incidence of acute hypersensitivity reactions compared to D-penicillamine in long-term clinical use for cystinuria [3]. Therefore, assuming functional interchangeability between NAP and its parent compound or other simple thiols is scientifically invalid and can lead to experimental failure or suboptimal outcomes. The following quantitative evidence details the precise, measurable differences that mandate a selective procurement strategy.

Acetylation removes the free α-amino group essential for D-penicillamine chelation mechanism; lead chelation activity is lost.
Mercury protection profile differs markedly; model-response at low chelate:Hg ratios may not transfer across metals.
Tolerability endpoint context varies; reported hypersensitivity reaction incidence lower than D-penicillamine in cystinuria studies.

N-Acetylpenicillamine: Comparative Evidence


Mercury Lethality Protection

N-Acetyl-DL-penicillamine (NAPA) is demonstrably more effective than its parent compound, D-penicillamine, as an oral protective agent against lethal doses of mercuric chloride in a rat model [1]. In a direct head-to-head comparison of chelating agents in mice with acute mercuric chloride poisoning, NAPA and sodium 2,3-dimercaptopropanesulfonate (DMPS) were found to be significantly more effective than DMSA and BAL at a critical low mole ratio of 10:1 [2]. This highlights a quantifiable advantage in a life-threatening intoxication scenario where other agents, including D-penicillamine, are less effective at lower, more clinically relevant doses.

Mercury Lethality
Head-to-head comparison
NAPA reported higher protection vs DMSA/BAL at chelate:Hg mole ratio 10:1 in mouse model.
Supports Hg detoxification model-response context; lower mole ratio advantage reported.
In vivo mouse model; 20 min post-HgCl₂
Mercury toxicity Chelation therapy In vivo efficacy Heavy metal poisoning

Lower Hypersensitivity Rate

In a clinical study comparing long-term treatment of cystinuria, N-acetyl-D-penicillamine (NAPA) was associated with a significantly lower incidence of acute hypersensitivity reactions compared to D-penicillamine (DPA). While both drugs achieved a similar reduction in urinary cystine excretion, the safety profile markedly favored NAPA. Only 1 out of 9 patients (11.1%) treated with NAPA experienced a mild acute hypersensitivity reaction, whereas 10 out of 19 patients (52.6%) treated with DPA developed more severe acute hypersensitivity reactions [1].

Hypersensitivity Incidence
Head-to-head comparison
NAPA reported 11.1% hypersensitivity incidence vs 52.6% DPA in cystinuria study.
Reported tolerability endpoint context; lower reaction incidence observed.
Clinical study, 7 mo–2.75 yr
Cystinuria Clinical safety Adverse drug reactions Long-term therapy

Loss of Lead Chelation

Acetylation of the alpha-amino group in penicillamine abolishes its ability to chelate lead. A direct comparison in workers with excessive lead absorption found that N-acetyl-D-penicillamine did not produce any significant increase in urinary lead excretion, whereas the non-acetylated D-penicillamine demonstrated a satisfactory chelating action and produced an immediate reduction in urinary concentration and 24-hour elimination of δ-aminolevulinic acid (a biomarker of lead toxicity) [1]. This finding establishes that the free amino group is essential for D-penicillamine's chelation mechanism and that NAP is functionally inert in this context.

Lead Chelation Absence
Head-to-head comparison
No increase in urinary lead with NAPA; DPA produced satisfactory chelation.
Supports negative control for Pb chelation mechanism studies.
Human study, 2 workers
Lead poisoning Chelation mechanism Structure-activity relationship Industrial hygiene

No Acetaminophen Protection

N-Acetyl-DL-penicillamine (NAPA) is a structural analog of N-acetyl-L-cysteine (NAC), a standard-of-care antidote for acetaminophen overdose. However, a direct comparative study in mice found that NAPA did not protect against lethal doses of acetaminophen, whereas NAC offered significant protection [1]. This lack of efficacy underscores that the acetylated thiol group alone is insufficient for the specific mechanism of hepatoprotection required in this model, highlighting a critical distinction between these two structurally similar compounds.

Acetaminophen Protection
Head-to-head comparison
NAPA did not protect against acetaminophen lethality; NAC offered protection (mouse).
Supports use as negative control; distinguishes thiol structural requirements.
In vivo mouse model
Acetaminophen toxicity Hepatoprotection N-acetylcysteine Structural analog

Singlet Oxygen Scavenging Activity

In a comparative fluorescence microplate screening assay, the singlet oxygen (1O2) scavenging activity of several thiol-containing compounds was quantified. Penicillamine was found to have an IC50 value of 10.9 ± 0.8 µM, ranking it among the more potent scavengers. This is approximately 12.7-fold more potent than N-acetylcysteine (NAC), which had an IC50 of 138 ± 13 µM, and over 100-fold more potent than sodium azide (IC50 1124 ± 128 µM) [1]. While this study measured penicillamine, not N-acetylpenicillamine, the data provide a crucial class-level baseline, indicating that the core penicillamine structure confers potent antioxidant properties relative to other common thiols. The acetylation of NAP would be expected to alter this activity, making NAP a relevant compound for studying the role of the free amino group in antioxidant mechanisms.

Singlet Oxygen Scavenging
Class-level inference
Penicillamine IC₅₀ = 10.9 µM vs NAC IC₅₀ = 138 µM (~12.7-fold difference).
Class-level antioxidant scaffold context; NAP relevant for SAR studies.
Fluorescence assay; data for penicillamine, not NAP
Oxidative stress Singlet oxygen Antioxidant In vitro assay

N-Acetylpenicillamine: Key Applications


Negative Control for Metal Chelation

As demonstrated by its complete inability to chelate lead in human subjects, N-acetylpenicillamine serves as an ideal negative control compound in experiments investigating the metal-chelating properties of D-penicillamine and other thiol-based chelators. Its structural similarity to D-penicillamine, but absence of a key pharmacophore (the free amino group), allows for precise dissection of structure-activity relationships and confirmation that observed chelation effects are due to the specific chemical group under investigation [1]. This is a critical application in academic and pharmaceutical research.

NO Donor Reference Standard

N-Acetylpenicillamine (NAP) is widely used as the non-nitrosylated parent molecule and negative control for its S-nitrosated derivative, S-nitroso-N-acetylpenicillamine (SNAP), a common nitric oxide donor. In studies of vasodilation, platelet aggregation, or neuroprotection, NAP is essential to distinguish the biological effects of the NO moiety from any background activity of the penicillamine scaffold itself [2][3]. Its use as a reference standard is critical for the validity of results involving SNAP.

Mercury Toxicity Therapeutic Candidate

For research programs focused on developing novel antidotes for mercury poisoning, N-acetylpenicillamine offers a unique combination of properties: superior efficacy against mercuric chloride compared to D-penicillamine at low mole ratios in preclinical models [4], and a demonstrably lower incidence of hypersensitivity reactions in long-term human use [5]. This positions it as a lead compound or a benchmark for next-generation mercury chelators that seek to optimize both efficacy and patient safety.

Enzymology Research Tool

N-Acetylpenicillamine, with its acetylated amino group, interacts with enzymes differently than D-penicillamine. It has been shown to inhibit lactoperoxidase activity with an IC50 of 0.552 μM, a value that can be compared to D-penicillamine (IC50 = 0.584 μM) and D-penicillamine disulfide (IC50 = 0.207 μM) [6]. This differential inhibition profile makes it a valuable tool for probing the active site of thiol-dependent enzymes and for studying the biochemical consequences of amino group modification.

Application
Selection Property
Validation Focus
Metal chelation mechanism studies
Structural analog lacking free α-amino group
Confirmation of Pb chelation specificity
Nitric oxide donor research
Non-nitrosylated SNAP parent compound
Distinguishing NO-mediated vs scaffold effects
Mercury detoxification model studies
Reported model-response at low chelate:Hg ratios
In vivo survival endpoint comparison
Enzyme active-site characterization
Differential lactoperoxidase inhibition profile
Thiol-dependent enzyme mechanism studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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